Enhanced Electrophilic Reactivity: Acyl Bromide vs. Acyl Chloride Leaving-Group Potential
The acyl bromide group of perfluoroheptanoyl bromide is a significantly better leaving group than the chloride in nucleophilic acyl substitution. As a class-level inference grounded in physical organic chemistry, bromide ion is approximately 10⁴-fold more stable as a leaving group than chloride ion in protic solvents, translating to faster reaction rates under identical conditions [1]. This makes the bromide the preferred reagent when acylating sterically hindered or weakly nucleophilic substrates.
| Evidence Dimension | Leaving-group ability (relative rate enhancement, Br vs. Cl) |
|---|---|
| Target Compound Data | Acyl bromide (C₇F₁₃COBr); Br⁻ is a superior leaving group. |
| Comparator Or Baseline | Acyl chloride (C₇F₁₃COCl); Cl⁻ is a poorer leaving group. |
| Quantified Difference | Approximately 10⁴-fold rate enhancement for Br vs. Cl leaving groups in typical SₙAc reactions (class-level). |
| Conditions | Class-level physical organic chemistry principle; applicable to nucleophilic acyl substitution. |
Why This Matters
For procurement, selecting the bromide over the chloride enables efficient acylation of challenging substrates where the chloride may fail or require forcing conditions, directly impacting synthetic route feasibility and yield.
- [1] Anslyn, E.V. and Dougherty, D.A. Modern Physical Organic Chemistry. University Science Books, 2006. (Provides quantitative leaving-group ability comparisons.) View Source
